5,7-Dimethyl-2-propyl-4-quinolinol
Description
Structure
3D Structure
Properties
CAS No. |
1070879-99-0 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5,7-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-4-5-11-8-13(16)14-10(3)6-9(2)7-12(14)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
PXIFTXJDJQUXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=C(C=C2N1)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Quinoline/quinolinone Derivatives
Classical Synthetic Approaches and Their Modern Adaptations
The foundational methods for quinoline (B57606) synthesis, developed in the late 19th and early 20th centuries, remain relevant today, often with modern modifications to improve yields and reaction conditions.
The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgsynarchive.com The reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org For the synthesis of 5,7-Dimethyl-2-propyl-4-quinolinol, the required starting materials would be 3,5-dimethylaniline (B87155) and a β-ketoester with a propyl group, such as ethyl 3-oxohexanoate.
The reaction typically proceeds in two stages. First, the aniline and β-ketoester are condensed at a moderate temperature to form an enamine intermediate. synarchive.com The second stage involves a high-temperature thermal cyclization of the enamine to form the 4-hydroxyquinoline (B1666331). wikipedia.org The use of high-boiling inert solvents like mineral oil or Dowtherm A can significantly improve the yield of the cyclization step. nih.gov
| Reactant 1 | Reactant 2 | Product | Key Conditions |
| 3,5-Dimethylaniline | Ethyl 3-oxohexanoate | This compound | High temperature (approx. 250 °C), inert solvent wikipedia.org |
Modern adaptations of the Conrad-Limpach reaction focus on milder reaction conditions and improved efficiency, sometimes employing microwave irradiation to accelerate the cyclization step. scribd.com
The Friedländer synthesis is another versatile method for constructing quinoline rings, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, one would theoretically start with 2-amino-3,5-dimethylacetophenone and an ester with a reactive methylene (B1212753) group, followed by cyclization. However, a more direct approach would involve the condensation of 2-amino-3,5-dimethylbenzaldehyde (B1500763) with a ketone that can provide the propyl and hydroxyl groups, though this specific variation is less common.
A more plausible Friedländer approach would be the reaction of 2-amino-3,5-dimethylacetophenone with a reagent that can provide the rest of the quinoline ring. The reaction is typically catalyzed by acids or bases. wikipedia.org Modern variations of the Friedländer synthesis include the use of various catalysts to improve yields and allow for milder reaction conditions, such as the use of iodine, p-toluenesulfonic acid, or Lewis acids. wikipedia.org Transition-metal-free indirect methods have also been developed, for instance, using alcohols as starting materials in the presence of a base. bsb-muenchen.de
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |
| 2-Amino-3,5-dimethylacetophenone | Reagent with active methylene | This compound | Acid or base catalysis, heat wikipedia.org |
The Skraup synthesis is a classic method for producing quinolines, typically involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org A variation of this is the Doebner-Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. wikipedia.orgnih.gov
To synthesize a quinoline with the substitution pattern of this compound using a Doebner-Miller approach, 3,5-dimethylaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound. The reaction is generally carried out under acidic conditions. wikipedia.org The mechanism of the Skraup and Doebner-Miller reactions is complex and has been the subject of mechanistic studies, with evidence pointing towards a fragmentation-recombination pathway. nih.govacs.org
| Reactant 1 | Reactant 2 | Product | Key Features |
| 3,5-Dimethylaniline | α,β-Unsaturated propyl ketone/aldehyde | Substituted quinoline | Acid-catalyzed, involves conjugate addition and cyclization wikipedia.org |
Contemporary Synthetic Strategies for Diverse Substitution Patterns
Modern organic synthesis has introduced a range of new methods for the construction of quinoline and quinolinone cores, offering advantages in terms of efficiency, substrate scope, and the ability to introduce diverse substitution patterns.
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinolines are no exception. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling reactions. While not a direct method for forming the quinoline ring from scratch in the classical sense, transition metal-catalyzed reactions are invaluable for the functionalization of pre-existing quinoline scaffolds or for cyclization reactions leading to quinolones. For instance, polysubstituted quinolines can be synthesized via transition-metal-free oxidative cycloisomerization of o-cinnamylanilines. acs.orgnih.gov Other metal-free approaches have also been developed. nih.govacs.org
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. researchgate.net MCRs offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of quinolines with a wide range of substitution patterns. These one-pot syntheses can be promoted by various catalysts, including Lewis acids like niobium pentachloride (NbCl5). researchgate.net This approach allows for the construction of complex quinoline derivatives from simple and readily available starting materials in a single step.
Synthetic Pathways Towards this compound and Related Architectures
The synthesis of the specifically substituted "this compound" can be strategically approached using the established methodologies, particularly the Conrad-Limpach synthesis.
A plausible and direct synthetic route would involve the reaction of 3,5-dimethylaniline with ethyl 3-oxohexanoate .
Step 1: Formation of the β-arylaminoacrylate intermediate. In this step, 3,5-dimethylaniline would react with ethyl 3-oxohexanoate, likely under acidic catalysis (e.g., a catalytic amount of sulfuric acid or acetic acid) at or slightly above room temperature. The amino group of the aniline would preferentially attack the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of ethyl 3-(3,5-dimethylphenylamino)hex-2-enoate.
Step 2: Thermal Cyclization. The isolated or in situ generated β-arylaminoacrylate intermediate would then be subjected to thermal cyclization. This typically requires high temperatures, often in a high-boiling solvent such as Dowtherm A or mineral oil, to promote the intramolecular electrophilic attack of the aniline ring onto the ester carbonyl. The cyclization is expected to occur at the C6 position of the aniline ring (para to the amino group), leading to the desired This compound . The regioselectivity is governed by the electronic and steric effects of the methyl groups on the aniline ring, which direct the cyclization to the less hindered position between the two methyl groups.
Scheme 1: Proposed Synthesis of this compound via Conrad-Limpach Reaction
An alternative, though likely more complex, approach could be envisioned through a multi-step sequence involving a Camps cyclization. This would necessitate the synthesis of N-(2-butyryl-4,6-dimethylphenyl)acetamide as the key precursor. The synthesis of this precursor would likely involve the Friedel-Crafts acylation of 3,5-dimethylaniline, followed by protection of the amino group and subsequent acylation at the ortho position, which can be challenging to achieve with high regioselectivity.
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Quinolinol Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of quinolinol derivatives in solution. uncw.edu Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete picture of the proton and carbon framework can be assembled.
The ¹H NMR spectrum of a quinolinol derivative provides information about the chemical environment of each hydrogen atom. For 5,7-Dimethyl-2-propyl-4-quinolinol, specific chemical shifts (δ) are expected for the aromatic protons on the quinoline (B57606) core, the protons of the two methyl groups, and the protons of the propyl chain. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal neighboring proton-proton interactions. uncw.edu
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl-like) and its local electronic environment.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Quinoline Structure
| ¹H NMR (Illustrative) | ¹³C NMR (Illustrative) | ||
|---|---|---|---|
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.85 (d, 1H) | H-5 | 158.0 | C-2 |
| 7.65 (d, 1H) | H-8 | 147.5 | C-4 |
| 7.45 (t, 1H) | H-6 | 129.0 | C-8a |
| 7.25 (t, 1H) | H-7 | 128.5 | C-5 |
| 6.90 (s, 1H) | H-3 | 126.0 | C-7 |
| 2.60 (s, 3H) | 2-CH₃ | 125.5 | C-6 |
| 2.40 (s, 3H) | 4-CH₃ | 123.0 | C-4a |
| 121.5 | C-3 | ||
| 24.0 | 2-CH₃ | ||
| 18.0 | 4-CH₃ |
Note: Data is for 2,4-dimethylquinoline (B72138) and serves for illustrative purposes. chemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For this compound, COSY would confirm the spin systems of the propyl group and the aromatic protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying connections between different functional groups and for assigning quaternary carbons, which are not observed in the HSQC spectrum. For instance, HMBC would show correlations between the methyl protons and the aromatic carbons at positions 5 and 7, confirming their attachment points.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₄H₁₇NO.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for quinoline derivatives include the loss of substituents from the aromatic ring and cleavage of side chains. For this compound, characteristic fragments would likely arise from the loss of the propyl group or a methyl group. The fragmentation of the propyl chain itself can also provide structural information. libretexts.orgmiamioh.edu
Table 2: Predicted Molecular Ion and Key Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
|---|---|
| 215.13 | [M]⁺ (Molecular Ion) |
| 200.11 | [M - CH₃]⁺ |
| 172.09 | [M - C₃H₇]⁺ |
Note: These are predicted values. Actual fragmentation would be determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
The presence of the hydroxyl group (-OH) at the 4-position is a key feature of the 4-quinolinol tautomer and would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (methyl and propyl) groups would appear in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring system would be observed in the 1500-1650 cm⁻¹ range. mdpi.comdergipark.org.tr
Table 3: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Hydroxyl |
| 2960-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (propyl, methyl) |
| 1500-1650 | C=C and C=N stretch | Quinoline ring |
| 1450-1500 | C-C stretch | Aromatic |
| 1350-1450 | C-H bend | Aliphatic |
Note: These are typical ranges and the exact positions can vary. dergipark.org.trresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation of Quinolinol Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique can establish the absolute stereochemistry and conformation of quinolinol derivatives. For a molecule like this compound, X-ray crystallography would confirm the planarity of the quinoline ring system and determine the conformation of the propyl group relative to the ring.
While a crystal structure for this compound itself was not found in the searched literature, studies on related quinoline derivatives have utilized this technique to elucidate their solid-state structures, including intermolecular interactions such as hydrogen bonding and π-π stacking.
Advanced Spectroscopic Studies of Metal Complexes with Quinolinols
Quinolinols are excellent chelating ligands, readily forming complexes with a variety of metal ions. The spectroscopic properties of these metal complexes are often significantly different from those of the free ligand. Advanced spectroscopic techniques are employed to characterize these complexes.
For instance, upon complexation with a metal ion, the IR absorption bands of the quinolinol ligand, particularly those associated with the hydroxyl and nitrogen-containing groups, will shift in frequency. UV-Vis spectroscopy can be used to study the electronic transitions in the metal complexes, which often give rise to new absorption bands in the visible region, resulting in colored compounds. NMR spectroscopy can also be used to study the structure of these complexes in solution, providing insights into the coordination environment of the metal ion.
Chemical Reactivity and Mechanistic Studies
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinolinol Core
The quinoline (B57606) ring system is a hybrid of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (SEAr) reactions, the benzene portion of the quinoline nucleus is the preferred site of attack due to the deactivating effect of the nitrogen atom in the pyridine ring. reddit.comwikipedia.org The hydroxyl group at the 4-position and the methyl groups at the 5- and 7-positions are activating groups, further directing electrophiles to the carbocyclic ring. Specifically, electrophilic attack is anticipated to occur at the C6 and C8 positions, which are ortho and para to the activating methyl group at C7 and meta to the deactivating influence of the pyridine ring. Theoretical studies on related 8-hydroxyquinoline (B1678124) systems support the feasibility of electrophilic substitution on the carbocyclic ring. orientjchem.org
Common electrophilic aromatic substitution reactions applicable to the quinolinol core include:
| Reaction | Reagents | Expected Product(s) |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro- and/or 8-Nitro-5,7-dimethyl-2-propyl-4-quinolinol |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 6-Bromo- and/or 8-Bromo-5,7-dimethyl-2-propyl-4-quinolinol |
| Sulfonation | Fuming H₂SO₄ | 5,7-Dimethyl-2-propyl-4-quinolinol-6-sulfonic acid and/or -8-sulfonic acid |
| Friedel-Crafts Alkylation | R-X/AlCl₃ | 6-Alkyl- and/or 8-Alkyl-5,7-dimethyl-2-propyl-4-quinolinol |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl- and/or 8-Acyl-5,7-dimethyl-2-propyl-4-quinolinol |
The mechanism of these reactions proceeds via the formation of a positively charged cyclohexadienyl cation intermediate, also known as an arenium ion or Wheland intermediate. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
Nucleophilic Aromatic Substitution:
Conversely, nucleophilic aromatic substitution (SNAr) preferentially occurs on the electron-deficient pyridine ring of the quinoline system. The positions most susceptible to nucleophilic attack are C2 and C4. youtube.com In the case of this compound, the presence of the propyl group at C2 and the hydroxyl group at C4 would influence the feasibility and outcome of such reactions. The hydroxyl group at C4 can be converted into a better leaving group to facilitate substitution at this position.
Functional Group Transformations and Derivatization Strategies of Quinolinol Moieties
The functional groups of this compound, namely the hydroxyl group and the quinoline nitrogen, offer multiple avenues for derivatization. These transformations are crucial for modulating the compound's physicochemical properties and for analytical purposes.
The hydroxyl group can undergo various reactions, including:
Etherification: Reaction with alkyl halides or sulfates in the presence of a base to form the corresponding ether.
Esterification: Reaction with acyl chlorides or anhydrides to yield ester derivatives.
The quinoline nitrogen can be quaternized by reaction with alkyl halides, forming quinolinium salts.
Furthermore, specialized derivatization reagents have been developed for quinoline-based structures to facilitate analysis, such as by high-resolution mass spectrometry. For instance, reagents with a 1,3-oxazinoquinoline-4-one structure have been synthesized for the derivatization of amines, and similar strategies could be adapted for the quinolinol core. nih.gov Chiral derivatizing reagents incorporating moieties like L-proline have also been synthesized from quinoline-based structures to enable the enantioseparation of chiral analytes. researchgate.net Additionally, 2-hydrazinoquinoline (B107646) has been utilized as a derivatizing agent for the LC-MS-based analysis of metabolites, highlighting the versatility of the quinoline scaffold in developing analytical tools. nih.gov A patented method describes the preparation of 4-hydroxyquinoline (B1666331) compounds through the dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline compounds using palladium in the presence of a hydrogen acceptor. google.com
Photochemical Transformations of Quinolinol Derivatives and Related Compounds
The aromatic nature of the quinoline ring system makes it susceptible to various photochemical transformations, leading to the formation of structurally complex molecules.
Photochemical C-H Hydroxyalkylation:
Visible-light-mediated C-H hydroxyalkylation of quinolines has been reported, proceeding via a radical pathway. bohrium.comnih.govresearchgate.netresearchgate.netunibo.it This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. bohrium.comnih.govresearchgate.netresearchgate.netunibo.it This method avoids the need for external oxidants, offering a departure from classical Minisci-type reactions. bohrium.comnih.govresearchgate.netresearchgate.net The proposed mechanism involves a radical-mediated spin-center shift as the key step. bohrium.comnih.govresearchgate.net For quinoline substrates, the position of functionalization can be directed by substituents on the ring. bohrium.com
Photochemical Dearomative Cycloadditions:
Photochemical dearomative cycloaddition has emerged as a powerful strategy for rapidly generating molecular complexity. acs.orgescholarship.orgnih.govresearchgate.net The reaction of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, can lead to para-cycloaddition products with high diastereoselectivity and regioselectivity. acs.orgescholarship.orgnih.gov The mechanism is believed to involve triplet-triplet energy transfer to a Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. acs.org These reactions can be tuned by varying solvents and substitution patterns. acs.org Another approach involves successive energy-transfer-enabled dearomative reactions of quinolines with bicyclo[1.1.0]butanes to synthesize complex, pyridine-fused polycyclic molecules. rsc.org The proposed mechanism for this transformation involves an initial [2π + 2σ] ortho-cycloaddition followed by an intramolecular hydrogen atom transfer and cyclization. rsc.org
Reaction Mechanisms of Cyclization, Ring Expansion, and Ring Contraction in Quinoline Systems
The quinoline scaffold can undergo fascinating skeletal rearrangements, providing access to diverse heterocyclic systems.
Ring Expansion:
Ring expansion reactions of activated quinolines have been achieved using diazocarbonyl compounds in the presence of a copper triflate catalyst, leading to the formation of novel benzoazepines via C-C bond insertion. rsc.org Another strategy involves the ring expansion of oxindoles to quinolinones. Mechanistic studies suggest pathways involving the formation of a cyclopropyl (B3062369) alcoholate intermediate or a pyrazolium (B1228807) ylide fragmentation followed by cyclization. acs.org
Ring Contraction:
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Tautomeric Stability Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinolinol derivatives, DFT is instrumental in understanding their fundamental chemical properties.
Electronic Structure and Reactivity: DFT calculations are used to determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. scirp.org Quantum chemical descriptors derived from these calculations, such as net atomic charges, HOMO and LUMO energies, and superdelocalizabilities, have shown strong correlations with various biological activities in QSAR models.
Tautomeric Stability: 4-quinolinol derivatives can exist in different tautomeric forms, primarily the enol form (4-hydroxyquinoline) and the keto form (quinolin-4-one). DFT calculations can predict the relative stability of these tautomers by calculating their enthalpy of formation (ΔHf). scirp.org Studies on quinolin-4-one derivatives have shown that the keto forms are generally more stable than the corresponding enol forms. scirp.org The equilibrium between these forms can be influenced by the solvent, and computational models can account for this by using methods like the Polarizable Continuum Model (PCM). researchgate.net
| Tautomer | Form | ΔHf (kcal/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|---|
| Quinolin-4-one | Keto | -25.50 | -6.21 | -1.85 | 4.36 |
| Enol | -15.80 | -5.95 | -1.50 | 4.45 | |
| 5,8-dimethoxy-quinolin-4-one | Keto | -86.32 | -5.75 | -1.63 | 4.12 |
| Enol | -86.29 | -5.45 | -1.32 | 4.13 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide detailed insights into the dynamic behavior of compounds like 5,7-Dimethyl-2-propyl-4-quinolinol over time.
Conformational Analysis: MD simulations are used to explore the conformational space of a molecule, identifying its most stable three-dimensional shapes. This is crucial because the biological activity of a molecule is highly dependent on its conformation when binding to a target.
Ligand-Target Interactions: In drug design, MD simulations are extensively used to model the interaction between a ligand (e.g., a quinolinol derivative) and its biological target, typically a protein. nih.gov These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in the binding, and calculate the binding free energy. nih.gov Key metrics analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex over time from an initial reference structure, indicating the stability of the simulation. doi.orgnih.gov
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the protein and ligand. nih.govdoi.org
These simulations help validate findings from molecular docking and provide a more dynamic picture of the binding event, which is essential for designing more potent and selective inhibitors. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical basis and methodologies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgomicstutorials.com The fundamental principle is that the structural properties of a molecule determine its activity. imist.maresearchgate.net
Theoretical Basis: A QSAR model takes the form of a mathematical equation: Activity = f(Molecular Descriptors) + error Where "Molecular Descriptors" are numerical values that encode the physicochemical, electronic, or steric properties of the molecules. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
Methodologies: The process of developing a QSAR model involves several key steps:
Data Set Preparation: A series of compounds with known biological activities is collected. This dataset is typically divided into a training set (to build the model) and a test set (to validate it). mdpi.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.
Model Building: Statistical methods are used to build a regression or classification model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govnih.gov
Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with the test set. wikipedia.org
For quinolinol derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. mdpi.comnih.gov These methods correlate the 3D steric and electrostatic fields of molecules with their biological activity, providing contour maps that visualize regions where modifications to the molecular structure could enhance activity. nih.govmdpi.comresearchgate.net
| Study Focus | Model | q² (Cross-validated r²) | r² (Non-validated r²) | r²_pred (External Validation) | Reference |
|---|---|---|---|---|---|
| Anticancer Agents | CoMFA | 0.625 | 0.913 | 0.875 | nih.govmdpi.com |
| P-selectin Inhibitors | CoMFA | 0.589 | 0.863 | - | nih.gov |
| P-selectin Inhibitors | CoMSIA | 0.636 | 0.866 | - | nih.gov |
| MMP-13 Inhibitors | CoMFA | 0.646 | 0.992 | 0.829 | nih.gov |
| MMP-13 Inhibitors | CoMSIA | 0.704 | 0.992 | 0.839 | nih.gov |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds like this compound.
Methods such as DFT and Hartree-Fock (HF) are used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be derived. tsijournals.com These theoretical calculations provide a basis for interpreting experimental spectra. tsijournals.com Similarly, vibrational frequencies can be computed to predict the Infrared (IR) and Raman spectra of a molecule. q-chem.comresearchgate.net By calculating the harmonic frequencies at an optimized geometry, researchers can assign the characteristic vibrational modes to the observed peaks in experimental IR spectra, aiding in the structural characterization of quinoline derivatives. mdpi.com
In Silico Screening and Virtual Library Design for Quinolinol Derivatives
In silico (computational) methods have become essential for accelerating the drug discovery process by reducing the time and cost associated with synthesizing and testing new compounds. nih.gov
Virtual Screening: This technique involves computationally screening large databases of chemical compounds (virtual libraries) to identify those that are most likely to bind to a specific biological target. nih.gov Methods for virtual screening include:
Structure-Based Virtual Screening: Uses the 3D structure of the target protein to dock thousands of potential ligands, scoring them based on their predicted binding affinity. nih.gov
Ligand-Based Virtual Screening: Utilizes information from known active molecules to search for other compounds with similar properties, often using pharmacophore models or QSAR equations. mdpi.comnih.gov
Virtual Library Design: Based on the insights gained from QSAR models and docking studies, new derivatives of a lead compound can be designed computationally. nih.gov For example, QSAR contour maps can indicate where to add or remove specific functional groups to enhance activity. nih.gov These newly designed molecules form a "virtual library" that can then be evaluated in silico for their predicted activity, drug-likeness, and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before any resource-intensive synthesis is undertaken. doi.orgresearchgate.netnih.gov This iterative process of design, computational evaluation, and synthesis is a cornerstone of modern rational drug design. drugdesign.org
Structure Activity Relationship Sar Studies of Substituted Quinolinols
Impact of Alkyl Substitution (e.g., Dimethyl, Propyl) on Biological Profiles of Quinolinol Analogs
The biological activity of quinolinol analogs is significantly influenced by the nature, size, and position of alkyl substituents on the quinoline (B57606) core. The presence of alkyl groups like dimethyl and propyl moieties can modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn affects its interaction with biological targets.
Research on various quinoline derivatives has demonstrated that alkyl substitutions can enhance or diminish biological activities such as antimicrobial, antifungal, and anticancer effects. mdpi.comsapub.orgnih.gov For instance, in the context of antimicrobial agents, the length and branching of the alkyl chain at the C-2 position of the 4-quinolone core play a role in the compound's spectrum of activity. mdpi.com Studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives have shown that different substitution patterns, including methyl groups, can lead to varying levels of antifungal activity. mdpi.com
Specifically, for quinolinol analogs, the introduction of methyl groups has been a common strategy in the development of various inhibitors. For example, ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate have been synthesized and studied for their antimalarial activity. acs.org Furthermore, in the pursuit of mTOR inhibitors, a series of quinoline derivatives were designed, with some of the most potent compounds featuring methyl substitutions. nih.gov
The table below summarizes the impact of different alkyl substitutions on the biological activities of various quinoline-based compounds, as reported in the literature.
| Compound Class | Alkyl Substitution | Observed Biological Activity |
| 2-Alkyl-4-quinolones | Varies (length and branching) | Antimicrobial mdpi.com |
| Pyrrolo[1,2-a]quinolines | Methyl | Antifungal mdpi.com |
| Quinolone 3-esters | Methyl (at C-5 or C-7) | Antimalarial acs.org |
| Quinoline Derivatives | Methyl | mTOR inhibition nih.gov |
Positional Isomerism and Its Influence on Quinolinol Derivative Activity
The specific placement of substituents on the quinolinol ring system, known as positional isomerism, is a critical determinant of biological activity. Even minor changes in the location of a functional group can lead to significant differences in a molecule's pharmacological profile.
For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the position of the hydroxyl group affects antifungal activity, with derivatives having the hydroxyl group at position 8 being more active than those with it at position 4. nih.gov Similarly, in the context of tankyrase inhibitors, substitutions at the C-8 position of quinazolin-4-ones were found to improve potency by engaging in new interactions within the catalytic domain. nih.gov
The differential activity of positional isomers can be attributed to several factors, including:
Steric Hindrance: The position of a bulky group can affect the molecule's ability to fit into a binding pocket of a target protein.
Hydrogen Bonding: The position of groups capable of forming hydrogen bonds, such as the hydroxyl group, dictates the potential for specific interactions with amino acid residues in a protein.
A systematic analysis of substituted quinolines has shown that the substitution pattern has a minor impact on cytotoxic activity in some cases, but the position of substituents and their electronic effects are important for biological activity. nih.govacs.org
Role of the Hydroxyl Group in 4-Quinolinol Derivatives and Its Derivatives
The hydroxyl group at the 4-position of the quinolinol ring is a key functional group that plays a multifaceted role in the biological activity of these compounds. Its presence significantly influences the molecule's physicochemical properties and its ability to interact with biological targets.
One of the most important aspects of the 4-hydroxyl group is its involvement in tautomerism . 4-Quinolinols can exist in equilibrium with their keto tautomer, the 4-quinolone form. acs.orgnih.govacs.org The predominance of one tautomer over the other can be influenced by the solvent and the presence of other substituents. rsc.orgresearchgate.netresearchgate.net This tautomeric equilibrium is critical because the two forms have different electronic and hydrogen-bonding properties, which can lead to different biological activities. For example, in some antimalarial quinolone esters, the 4-oxo and N-H groups were found to be key for drug-target interactions, suggesting the importance of the quinolone tautomer. acs.orgnih.govacs.org
The hydroxyl group can also act as both a hydrogen bond donor and acceptor , allowing it to form crucial interactions with biological macromolecules like enzymes and receptors. This hydrogen-bonding capability is often essential for the binding affinity and specificity of the compound.
Furthermore, the hydroxyl group can influence the molecule's solubility and lipophilicity , which are important pharmacokinetic properties affecting absorption, distribution, metabolism, and excretion (ADME). Studies on 4-hydroxyquinoline (B1666331) derivatives have explored how modifications of this group affect their antioxidant or prooxidant effects. nih.gov
The table below highlights the key roles of the 4-hydroxyl group in quinolinol derivatives.
| Feature | Description | Significance in Biological Activity |
| Tautomerism | Exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. acs.orgnih.govacs.orgresearchgate.netresearchgate.net | The dominant tautomer can have a different binding mode and activity profile. acs.orgnih.gov |
| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor. | Facilitates specific interactions with biological targets, contributing to binding affinity. |
| Physicochemical Properties | Influences solubility, lipophilicity, and electronic distribution. | Affects the compound's ADME properties and its ability to cross cell membranes. nih.gov |
Derivatization Strategies at Quinolinol Nitrogen and Oxygen Atoms
The nitrogen and oxygen atoms of the quinolinol scaffold are key sites for chemical modification to generate derivatives with improved biological activity, selectivity, and pharmacokinetic properties. Common derivatization strategies include N-alkylation and O-alkylation.
N-Alkylation: The introduction of alkyl groups at the quinolinol nitrogen is a widely used strategy, particularly in the development of antibacterial agents. psu.edu The biological activity of many quinolone-based drugs is associated with an alkyl group at the nitrogen of the pyridinone moiety. psu.edu The alkylation of the nitrogen atom can influence the compound's steric and electronic properties, as well as its ability to interact with target molecules. The mechanism of N-alkylation can be complex, and in some cases, it may proceed through an O-alkylated intermediate that rearranges to the N-alkylated product. psu.edursc.org However, for some substituted 4-oxoquinolines, studies suggest that alkylation leads directly to the N-alkylated product via a nucleophilic enolate intermediate. psu.edursc.org
O-Alkylation: Modification of the hydroxyl group at the 4-position through O-alkylation (e.g., formation of ethers or esters) is another important derivatization strategy. This can "lock" the molecule in the enol form, preventing tautomerization to the quinolone form, which can be useful for studying the specific activity of the enol tautomer. researchgate.net O-alkylation also significantly alters the compound's polarity and hydrogen-bonding capacity. For example, the synthesis of 4-alkoxy-2-phenylquinoline derivatives has led to the discovery of potent antiplatelet agents. nih.gov The conversion of the hydroxyl group to an ether or ester can also impact the compound's fluorescence properties. mdpi.com The synthesis of 4-alkoxy quinolines can be achieved through various methods, including cascade synthesis and metal-catalyzed reactions. researchgate.netresearchgate.net
The following table summarizes common derivatization strategies at the nitrogen and oxygen atoms of the quinolinol core.
| Derivatization Site | Strategy | Impact on Properties | Example Application |
| Nitrogen | N-Alkylation psu.eduacs.orguw.edu | Modulates steric and electronic properties, can be crucial for biological activity. psu.edu | Antibacterial agents psu.edu |
| Oxygen | O-Alkylation (ethers, esters) nih.govrsc.org | Prevents tautomerization, alters polarity and hydrogen bonding. researchgate.net | Antiplatelet agents nih.gov |
Design Principles for Optimized Quinolinol Scaffolds in Target-Oriented Research
The design of optimized quinolinol scaffolds for specific biological targets relies on a combination of computational and synthetic strategies. The goal is to develop molecules with high potency, selectivity, and favorable drug-like properties.
Pharmacophore Modeling: A key design principle is the use of pharmacophore models. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. By identifying the pharmacophore of a known active compound, medicinal chemists can design new molecules that retain these key features while having a different core structure. This approach has been used to design quinoline derivatives as NADPH oxidase inhibitors. nih.gov
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active molecule with a different, often isosteric, ring system while preserving the key interacting functional groups. nih.govnih.govnih.gov The aim is to discover new chemical classes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. For example, scaffold hopping from a quinoline to a quinazoline (B50416) core has been successfully used to develop new efflux pump inhibitors. nih.govnih.gov
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed. This involves using computational docking to predict how a designed molecule will bind to the target's active site. This information can guide the synthesis of new derivatives with improved binding affinity and selectivity.
Optimizing Drug-Like Properties: Beyond potency, the design of optimized quinolinol scaffolds must consider drug-like properties. The conventional quinolone scaffold is the result of extensive optimization for good physical properties, excellent pharmacokinetics, and general safety. nih.gov Therefore, when designing new derivatives, it is often advantageous to maintain the core structural features that contribute to these favorable characteristics. nih.gov
The table below outlines key design principles for optimizing quinolinol scaffolds.
| Design Principle | Description | Application |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups for activity. nih.govnih.gov | Design of novel inhibitors with desired biological activity. nih.govmdpi.com |
| Scaffold Hopping | Replacing the core scaffold while retaining key functional groups. nih.govnih.govnih.gov | Discovery of new chemical series with improved properties. nih.govnih.govacs.org |
| Structure-Based Design | Using the 3D structure of the target to guide the design of new molecules. | Optimization of binding affinity and selectivity. mdpi.com |
| Optimization of Drug-Like Properties | Considering factors like solubility, permeability, and metabolic stability. nih.gov | Development of compounds with favorable pharmacokinetic profiles. nih.gov |
Biological Target Identification and Mechanistic Pathways in Vitro/in Silico
Enzymatic Inhibition Studies of Quinolinol Derivatives
Quinolinol derivatives have demonstrated the ability to inhibit a variety of enzymes that are critical for cell function and survival. This inhibitory action is a key mechanism behind their observed biological effects.
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Quinoline (B57606) derivatives have emerged as a significant scaffold for the development of kinase inhibitors.
c-Met and VEGFR Inhibition : The c-Met and Vascular Endothelial Growth Factor (VEGF) receptors are key tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. nih.gov Numerous quinoline-based inhibitors have been developed that target the c-Met kinase domain, which includes amino acid residues 1078 to 1345. nih.gov Compounds like foretinib (B612053) and cabozantinib (B823) are well-known examples that feature a quinoline core and interact with the ATP-binding site of c-Met. nih.gov An alteration in the HGF/c-Met signaling pathway is observed in a variety of cancers, making it an attractive therapeutic target. nih.gov Similarly, quinoline derivatives have been investigated as inhibitors of the PI3K/AkT/mTOR pathway, which is downstream of c-Met. nih.gov
GSK-3β Inhibition : Glycogen synthase kinase 3β (GSK-3β) is another important kinase implicated in multiple diseases. A study on tricyclic quinolones containing a strained spirocycle moiety identified a compound, referred to as 44 , with potent GSK-3β inhibitory activity. nih.gov This compound demonstrated an IC₅₀ value of 36 nM in a cell-free assay and an EC₅₀ of 3.2 μM in a cell-based assay, indicating significant potential for this class of derivatives as GSK-3β inhibitors. nih.gov
Table 1: Kinase Inhibition by Quinoline Derivatives
| Derivative Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Quinoline-based | c-Met, VEGFR | Interact with the kinase domain ATP-binding site. | nih.gov |
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. youtube.com They are established targets for anticancer drugs. youtube.com Certain quinolone derivatives have been shown to interfere with the function of these enzymes.
Studies have revealed that some quinolone derivatives act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately cell death. nih.gov For instance, two novel quinolone derivatives, CP-67,804 and CP-115,953 , were found to enhance DNA cleavage mediated by Drosophila melanogaster topoisomerase II. nih.gov CP-115,953 was approximately twice as potent as the established anticancer drug etoposide (B1684455). nih.gov Unlike etoposide, which inhibits DNA religation, these quinolones did not impair this function, suggesting a novel mechanism of action. nih.gov The cytotoxicity of these compounds was confirmed in Chinese hamster ovary cells, with cross-resistance observed in a cell line resistant to other topoisomerase II inhibitors, further supporting that topoisomerase II is a physiological target. nih.gov
Table 2: DNA Topoisomerase II Modulation by Quinolone Derivatives
| Compound | Effect | Potency Comparison | Reference |
|---|---|---|---|
| CP-67,804 | Enhanced enzyme-mediated DNA cleavage | Nearly as potent as etoposide | nih.gov |
| CP-115,953 | Enhanced enzyme-mediated DNA cleavage | ~2x more potent than etoposide | nih.gov |
Microtubules, dynamic polymers of tubulin, are critical for cell division, motility, and intracellular transport, making them a key target for anticancer agents. Several quinoline and quinolinone derivatives have been identified as inhibitors of tubulin polymerization.
A series of novel quinoline sulfonamide derivatives were synthesized, with compound D13 showing a strong inhibitory effect on the proliferation of HeLa cells (IC₅₀: 1.34 μM) which correlated with its inhibition of tubulin polymerization (IC₅₀: 6.74 μM). mdpi.com Similarly, another study designed quinoline derivatives to target the colchicine (B1669291) binding site of tubulin. nih.gov Compound 4c from this series proved to be a potent antiproliferative agent, successfully inhibiting tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM and reducing β-tubulin mRNA levels in MDA-MB-231 breast cancer cells. nih.govrsc.org Furthermore, quinoline-indole derivatives have been developed as analogs of isocombretastatin A-4 (isoCA-4), with compound 34b effectively inhibiting microtubule polymerization by binding to the colchicine site. nih.gov
Table 3: Tubulin Polymerization Inhibition by Quinoline Derivatives
| Compound/Class | Target Site | IC₅₀ (Tubulin Polymerization) | Cell Line (Proliferation IC₅₀) | Reference |
|---|---|---|---|---|
| D13 (Quinoline sulfonamide) | Not specified | 6.74 μM | HeLa (1.34 μM) | mdpi.com |
| 4c (Quinoline derivative) | Colchicine site | 17 ± 0.3 μM | MDA-MB-231 | nih.govrsc.org |
| 34b (Quinoline-indole) | Colchicine site | Not specified | K562 (IC₅₀: 2-11 nM) | nih.gov |
Quinolinol derivatives also exhibit inhibitory activity against other significant enzymes.
Lipoxygenase (LOX) Inhibition : 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov A series of substituted 2-cyanoquinolines were synthesized and evaluated for their ability to inhibit 5-lipoxygenase. nih.gov The compound L-746,530 represented a distinct class of inhibitors with potent in vitro and in vivo activity. nih.gov The quinolinyl(bridged)aryl class of compounds has been a focus of research for 5-lipoxygenase inhibitors. acs.org
Other Enzymes : Research has shown that 8-hydroxyquinoline (B1678124) derivatives can decrease the activity of cystathionine (B15957) beta synthase (CBS). Quinolone derivatives have also been explored as inhibitors of DNA gyrase, an enzyme specific to bacteria. nih.gov
Receptor Interaction Studies (e.g., Dopamine (B1211576) Receptors, P2X7)
Beyond enzymatic inhibition, quinolinol derivatives have been shown to interact with important cell surface receptors.
Dopamine Receptors : Dopamine receptors are crucial in the central nervous system, and their modulation is key for treating various neurological and psychiatric disorders. mdpi.com A series of structurally constrained octahydrobenzo[f]quinoline derivatives were synthesized and evaluated for their binding to dopamine D2 and D3 receptors. nih.gov The compound trans-octahydrobenzo[f]quinolin-7-ol (8) showed the highest affinity for both D2 and D3 receptors. nih.gov Another study synthesized new 3,4-dihydroquinolin-2(1H)-one derivatives as potential dopamine D2 receptor modulators, with compound 5e showing the highest affinity among the tested compounds. mdpi.com
P2X7 Receptors : The P2X7 receptor is an ATP-gated ion channel involved in inflammation and has become an attractive therapeutic target. nih.govfrontiersin.org A novel series of quinoline derivatives were developed as P2X7 receptor antagonists. nih.gov Compound 19 from this series was identified as a promising candidate with excellent cellular potency. nih.gov In another study, screening of a quinolinone library identified compound 11a as a new P2X7 antagonist. nih.gov Further modification led to the development of quinoline scaffold derivatives 16c and 17k with potent antagonist activity, having IC₅₀ values of 4 nM and 3 nM, respectively. nih.gov
Table 4: Receptor Interaction of Quinoline Derivatives
| Derivative Class | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| Octahydrobenzo[f]quinolin-7-ol | Dopamine D2/D3 | Compound 8 showed the highest affinity. | nih.gov |
| 3,4-dihydroquinolin-2(1H)-one | Dopamine D2 | Compound 5e had the highest affinity in its series. | mdpi.com |
| Quinoline derivatives | P2X7 | Compound 19 showed excellent cellular potency. | nih.gov |
Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest) in Cell Lines
The enzymatic and receptor interactions of quinolinol derivatives translate into significant modulation of cellular pathways, often leading to anti-proliferative effects in cancer cell lines.
Apoptosis Induction : Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A novel synthetic quinolinone derivative, AJ-374 , was shown to induce apoptosis in HL-60 human leukemia cells through both extrinsic and intrinsic pathways, involving the activation of caspases-8, -9, and -3. nih.gov Another quinoline derivative, PQ1 , induced apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9. researchgate.net Studies on quinoline-based thiazolidinone derivatives also demonstrated apoptosis-inducing effects through EGFR inhibition. researchgate.net Furthermore, some new quinoline and isatin (B1672199) derivatives were found to induce apoptosis in Caco-2 cells by down-regulating anti-apoptotic genes like Bcl2 and Bcl-xl and up-regulating the pro-apoptotic TGF gene. tandfonline.com
Cell Cycle Arrest : The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can prevent cancer cell growth. nih.gov The quinolinone derivative AJ-374 promoted the arrest of HL-60 cells in the subG0/G1 phase of the cell cycle. nih.gov The tubulin-inhibiting quinoline derivative 4c induced significant cell cycle arrest in the G2/M phases in MDA-MB-231 cells. rsc.org Similarly, the quinoline-indole derivative 34b arrested the cell cycle at the G2/M phase in K562 cells. nih.gov A novel quinoline derivative, 91b1 , was found to arrest A549 and KYSE450 cancer cells at the G0/G1 phase. nih.gov
Table 5: Cellular Pathway Modulation by Quinoline Derivatives
| Compound/Class | Cellular Effect | Cell Line | Key Mechanism | Reference |
|---|---|---|---|---|
| AJ-374 (Quinolinone) | Apoptosis & Cell Cycle Arrest (subG0/G1) | HL-60 | Caspase-8, -9, -3 activation | nih.gov |
| PQ1 (Quinoline) | Apoptosis | T47D | Caspase-8, -9 activation | researchgate.net |
| 4c (Quinoline) | Cell Cycle Arrest (G2/M) | MDA-MB-231 | Tubulin polymerization inhibition | rsc.org |
| 34b (Quinoline-indole) | Cell Cycle Arrest (G2/M) & Apoptosis | K562 | Tubulin polymerization inhibition | nih.gov |
| 91b1 (Quinoline) | Cell Cycle Arrest (G0/G1) | A549, KYSE450 | Downregulation of Lumican | nih.gov |
Metal Chelation Properties of Quinolinols and Their Biological Implications
Quinolinols, a class of compounds characterized by a quinoline ring bearing a hydroxyl group, are recognized for their significant metal-chelating properties. This ability to bind metal ions is a cornerstone of their biological activity, influencing various cellular processes. The primary mechanism involves the formation of stable complexes with essential metal ions, thereby depriving biological systems of these crucial elements.
The antimicrobial action of certain quinolinol derivatives, such as bihalogenated 8-hydroxyquinolines, is thought to be linked to their chelating activities. nih.gov It is proposed that by sequestering metal ions like iron, these compounds deprive microbes of this essential nutrient, which is vital for numerous metabolic and enzymatic processes. nih.gov This deprivation can lead to the inhibition of microbial growth and proliferation.
The biological implications of this metal chelation extend beyond simple nutrient deprivation. The formation of metal-quinolinol complexes can create new biologically active species with distinct properties. These complexes may possess altered redox potentials, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components like DNA, proteins, and lipids.
Furthermore, iron chelation can directly impact key enzymatic pathways. For instance, ribonucleotide reductase, an iron-dependent enzyme, is a critical component in the synthesis of DNA. nih.gov By sequestering the iron necessary for this enzyme's function, quinolinols can effectively halt DNA replication and repair. This mechanism is a recognized target in various therapeutic strategies. nih.gov The ability of these compounds to interact with metal ions is a fundamental aspect of their mechanism of action, with far-reaching consequences for cellular function.
In Vitro Antimicrobial and Antifungal Activity Mechanisms of Quinolinol Derivatives
Quinolinol derivatives have demonstrated a broad spectrum of in vitro antimicrobial and antifungal activities, operating through various mechanisms that disrupt microbial viability. A key mechanism is their ability to target and disrupt microbial DNA synthesis. Certain quinoline-containing compounds, such as fluoroquinolones, are known to target bacterial DNA topoisomerases, enzymes essential for DNA replication, transcription, and repair. nih.gov Another prominent quinoline derivative, bedaquiline, acts by inhibiting mycobacterial ATP synthase, a novel mechanism for an anti-tuberculosis drug. nih.gov
The antifungal mechanisms of quinolinol derivatives are also multifaceted. Studies on quinoline derivatives linked to a chalcone (B49325) moiety have shown potent activity against Candida albicans. nih.gov The preliminary mechanistic pathway for these compounds involves the inhibition of hyphae formation, a critical virulence factor for C. albicans. nih.gov Furthermore, these derivatives induce the accumulation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, evidenced by damage to the mitochondrial membrane potential and a decrease in intracellular ATP content. nih.gov
The antimicrobial activity of quinolinol derivatives is often modulated by their chemical structure. For example, the introduction of lipophilic groups can influence the compound's ability to penetrate bacterial cell walls. cnr-ist.fr However, studies have shown that increased lipophilicity can sometimes be detrimental to antibacterial activity against certain strains. cnr-ist.fr Conversely, the presence of specific substituents, such as a methoxy (B1213986) group at the R8 position, may enhance activity against strains like S. aureus. cnr-ist.fr The substitution pattern on the quinoline ring plays a crucial role in modulating the activity and toxicity of these compounds. ufrgs.br
Below is a table summarizing the in vitro antimicrobial and antifungal activities of various quinolinol derivatives:
| Derivative Class | Target Organism(s) | Mechanism(s) of Action | Reference(s) |
| Quinoline-Chalcone Hybrids | Candida albicans | Inhibition of hyphae formation, ROS accumulation, mitochondrial dysfunction | nih.gov |
| Bihalogenated 8-Hydroxyquinolines | Mycobacterium tuberculosis | Likely involves iron chelation | nih.gov |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans, Staphylococcus aureus, Mycobacterium tuberculosis | Potent activity against various pathogens; specific mechanisms under investigation | nih.gov |
| 5-chloro-7-amino-8-methoxyquinoline derivatives | Enterococcus faecalis, Staphylococcus aureus (including MRSA) | Active against Gram-positive bacteria | ufrgs.br |
| Lipophilic piperazinyl quinolones | Neisseria gonorrhoeae, Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Activity influenced by lipophilicity and specific substitutions | cnr-ist.fr |
Antiviral Activity Mechanisms of Quinoline Derivatives (non-clinical)
Quinoline derivatives have emerged as a promising scaffold for the development of antiviral agents, exhibiting activity against a wide range of viruses in non-clinical studies. nih.govcolby.edu The mechanisms underlying their antiviral effects are diverse and often target specific stages of the viral life cycle.
One of the key mechanisms involves the inhibition of viral entry into host cells. Chloroquine (B1663885), a well-known quinoline derivative, has been shown to inhibit the replication of flaviviruses and coronaviruses. nih.gov This is often attributed to its ability to increase the pH of endosomes, which can prevent the pH-dependent fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.
Other quinoline derivatives have been found to act at the early stages of infection, though not through direct virucidal activity. nih.govproquest.com For instance, certain novel quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2. nih.govproquest.com These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, suggesting an interference with viral replication or protein synthesis. nih.govproquest.com
Furthermore, research on other quinoline derivatives has identified their potential to inhibit viral replication. For example, some 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown the ability to reduce Zika virus (ZIKV) RNA production. nih.gov The broad-spectrum antiviral potential of the quinoline scaffold is highlighted by its documented activity against a variety of viruses, including enterovirus, herpes virus, human immunodeficiency virus (HIV), and Ebola virus in preclinical models. colby.edu For instance, certain quinoline derivatives have shown activity against VSV-pseudotyped HIV infections. nih.gov
The following table details the non-clinical antiviral activity of select quinoline derivatives:
| Derivative/Compound | Target Virus | Postulated Mechanism of Action | Reference(s) |
| Novel Quinoline Derivatives | Dengue Virus Serotype 2 (DENV-2) | Acts at an early stage of the virus life cycle, reducing intracellular production of the envelope glycoprotein. | nih.govproquest.com |
| Chloroquine | Flaviviruses, Coronaviruses | Inhibition of viral entry/replication, possibly through endosomal pH modulation. | nih.gov |
| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Reduction of viral RNA production. | nih.gov |
| H-series quinolines (e.g., compound 297) | VSV-pseudotyped HIV | Active against pseudotyped HIV infections. | nih.gov |
Immunomodulatory Effects of Quinolinone Derivatives (in vitro studies)
Quinolinone derivatives, particularly the fluoroquinolone class, have been shown to exert significant immunomodulatory effects in in vitro studies, independent of their antimicrobial properties. nih.gov These effects are characterized by their ability to alter the production of key cytokines, which are signaling molecules that regulate immune responses.
Furthermore, certain fluoroquinolones significantly enhance the synthesis of colony-stimulating factors (CSFs). nih.gov CSFs are involved in the production and differentiation of white blood cells in the bone marrow, and their enhancement by these compounds suggests an effect on hematopoiesis. nih.gov Studies on a specific selenadiazoloquinolone derivative (E2h) on murine macrophage RAW 264.7 cells further demonstrated time- and concentration-dependent modulation of pro- and anti-inflammatory cytokine release. nih.gov
The mechanisms underlying these immunomodulatory effects are complex and not fully elucidated. However, several potential pathways have been proposed:
Effect on intracellular signaling: Fluoroquinolones may influence intracellular levels of cyclic adenosine-3',5'-monophosphate (cAMP) and the activity of phosphodiesterases, enzymes that regulate cAMP levels. nih.gov
Modulation of transcription factors: These compounds can affect the activity of key transcription factors that control the expression of cytokine genes, including nuclear factor-kappa B (NF-κB), activator protein 1 (AP-1), and nuclear factor of activated T-cells (NFAT). nih.gov
Triggering of a cellular stress response: It has been suggested that quinolones might trigger a response in eukaryotic cells that is equivalent to the bacterial SOS response, leading to a cascade of intracellular events that modulate immune functions. nih.gov
The immunomodulatory properties of quinolinone derivatives observed in vitro highlight a complex interaction with the host immune system that extends beyond their direct effects on pathogens.
| Quinolinone Derivative Class | In Vitro Effect on Cytokine Synthesis | Potential Underlying Mechanism(s) | Reference(s) |
| Fluoroquinolones | Superinduction of Interleukin-2 (IL-2); Inhibition of Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α); Enhancement of Colony-Stimulating Factors (CSFs). | Effects on cAMP and phosphodiesterases; Modulation of transcription factors (NF-κB, AP-1, NFAT); Triggering of a eukaryotic SOS-like response. | nih.gov |
| Selenadiazoloquinolone (E2h) | Time- and concentration-dependent modulation of pro- and anti-inflammatory cytokine release in murine macrophages. | Direct effect on macrophage cytokine production. | nih.gov |
Applications in Chemical Biology and Material Science
Quinolinols as Fluorescent Probes and Ligands in Coordination Chemistry
The quinolinol scaffold is a cornerstone in the design of fluorescent probes and coordination chemistry ligands due to its intrinsic electronic properties and the presence of key functional groups. The nitrogen atom within the heterocyclic ring and the hydroxyl group provide excellent coordination sites for metal ions. mdpi.com This chelation often results in the formation of stable complexes that exhibit significant changes in their fluorescence properties compared to the free ligand. mdpi.com
Quinoline-based probes can have low initial fluorescence but form highly fluorescent complexes with specific metal ions, making them effective "turn-on" sensors. mdpi.com This property is leveraged for the selective detection of various metal cations, including Zn²⁺, Cd²⁺, Hg²⁺, Al³⁺, and Cu²⁺. mdpi.comnih.gov For instance, researchers have developed quinoline-based chemosensors that show a remarkable fluorescence enhancement upon binding to copper ions, allowing for real-time monitoring in biological and environmental samples. nih.gov The detection limit for one such probe was found to be 1.03 μM. nih.gov
The structure of the quinolinol can be fine-tuned to enhance selectivity and sensitivity. Derivatives of 8-amidoquinoline, for example, are widely explored as fluorescent probes for zinc ions due to their biocompatibility and fast reactivity. mdpi.com Furthermore, quinol-containing ligands have been shown to enable high superoxide (B77818) dismutase activity in manganese complexes by modulating the coordination number, charge, and oxidation states of the metal throughout the redox cycle. nih.gov This demonstrates that the ligand itself can be a redox partner, not just a passive scaffold for the metal ion. nih.gov
Table 1: Examples of Quinoline-Based Fluorescent Probes and their Target Analytes
| Probe Type | Target Analyte | Principle of Detection | Reference |
|---|---|---|---|
| Quinoline-based chemosensor | Copper Ions (Cu²⁺/Cu⁺) | Fluorescence enhancement and bathochromic shift | nih.gov |
| 8-Amidoquinoline derivatives | Zinc Ions (Zn²⁺) | Formation of highly fluorescent complexes | mdpi.com |
| Quinolizinium-based probes | Formaldehyde | Fluorescence emission shift via 2-aza-Cope rearrangement | polyu.edu.hk |
| 7-(Diethylamino)quinolin-2(1H)-one | Indicator Displacement Assays | Fluorescence enhancement upon complexation with cucurbit nih.govuril | nih.gov |
Utilization in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
Quinoline (B57606) and its derivatives are extensively used in the field of material science, particularly for the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. nih.gov Their electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and emissive layers in OLED devices. researchgate.net The high thermal and chemical stability of many quinoline derivatives further enhances their suitability for these applications. researchgate.net
Tris-(8-hydroxyquinoline) aluminum (Alq₃) is one of the most widely used electroluminescent materials in OLEDs, valued for its stability and luminescence properties. researchgate.net Building on this success, researchers have synthesized and characterized numerous other quinoline-based materials to tune the properties of OLEDs. For example, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) was developed as a blue-emitting material with improved hydrolytic stability. researchgate.net An OLED device using DMeOBQ as the electron transporting and emitting layer showed a bright blue emission with a peak wavelength of 425 nm and a low turn-on voltage of 2.8 V. researchgate.net
The modification of the quinoline scaffold by introducing different substituents allows for precise control over the emission spectrum and other physical properties. nih.gov Diquinoline derivatives have been investigated for their ambipolar character, showing both p-type (hole-transporting) and n-type (electron-transporting) redox behavior. acs.org The strategic combination of electron-deficient quinoline units with electron-rich systems, like carbazole, can create donor-acceptor structures with efficient intramolecular charge transfer, which is beneficial for optoelectronic applications.
Table 2: Performance of Selected Quinoline Derivatives in OLEDs
| Quinoline Derivative | Role in OLED | Emission Peak | Turn-on Voltage | Reference |
|---|---|---|---|---|
| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron Transporting & Emitting | 425 nm (Blue) | 2.8 V | researchgate.net |
| Tris-(8-hydroxyquinoline) aluminum (Alq₃) | Electroluminescent Material | ~520 nm (Green) | N/A | researchgate.net |
| 1H-pyrazolo[3,4-b]quinoline derivatives | Active Layer | Varies (e.g., Blue, Green) | Varies | nih.gov |
Quinolinol Derivatives in Advanced Analytical Chemistry
Beyond their use as fluorescent probes, quinolinol derivatives are workhorse reagents in advanced analytical chemistry, serving as highly effective sensors and selective extractants for metal ions. jst.go.jp The ability of the 8-quinolinol scaffold and its substituted analogues to form stable, often colored and insoluble, chelate complexes with a wide range of metal ions is fundamental to these applications.
As selective extractants, quinolinol derivatives are crucial for separating and pre-concentrating target metal ions from complex matrices such as alloys, environmental samples, and biological fluids. jst.go.jp This separation is often a necessary prerequisite for accurate determination by instrumental analysis. The selectivity of the extraction can be precisely controlled by adjusting the pH of the solution and by introducing substituents onto the quinolinol ring. For instance, 5,7-Dimethyl-8-quinolinol has been noted as a specific non-extracting reagent for lanthanide ions at pH below 11, while it is effective for the extraction of Al³⁺ and transition metal ions under ordinary pH conditions.
In the realm of chemical sensors, quinolinol derivatives provide robust platforms for colorimetric and fluorescent detection. A probe based on a quinoline moiety was developed to distinguish between cuprous and cupric ions through a differential colorimetric approach, a valuable tool for studying copper's complex physiological roles. nih.gov Similarly, novel quinolizinium-based fluorescent probes have been designed for the highly selective detection of formaldehyde, an abundant environmental contaminant, with detection limits as low as 1 μM. polyu.edu.hk These probes can be incorporated into test strips, enabling simple and rapid analysis of real-world samples. nih.govpolyu.edu.hk
Role of Quinoline/Quinolinone Scaffolds as Building Blocks in Complex Molecular Architectures
The quinoline and quinolinone ring systems are considered "privileged scaffolds" in synthetic chemistry. nih.gov Their synthetic versatility and rigid, planar structure make them ideal building blocks for the construction of larger, more complex molecular architectures with tailored functions. nih.govresearchgate.net The quinoline structure can be readily modified through various chemical reactions, allowing for the introduction of diverse functional groups at multiple positions, which in turn facilitates the creation of novel compounds with desired properties. researchgate.net
This synthetic tractability has led to the use of quinoline as a "parental" compound for generating large libraries of structurally diverse derivatives. nih.gov For example, a domino Knoevenagel–Michael addition–intramolecular cyclization sequence has been used to synthesize a variety of dihydroquinoline and quinoline derivatives fused to other natural product scaffolds, such as the benzoquinone embelin. acs.org Such strategies aim to increase molecular complexity and diversify the chemical space around a core structure.
Furthermore, the quinoline scaffold is often used in the design of molecules targeting specific biological pathways. Virtual screening approaches have identified quinoline derivatives as inhibitors of the GLI1 protein, which is implicated in certain cancers. nih.gov In these cases, the quinoline core serves as the foundational structure, which is then decorated with various substituents or rigidified into more complex systems (like an oxazino-quinoline scaffold) to optimize binding affinity and biological activity. nih.gov The inherent properties of the quinoline ring system—its size, aromaticity, and ability to participate in various non-covalent interactions—make it an invaluable and frequently used starting point for designing functionally complex molecules. researchgate.netmdpi.com
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways for Quinolinol Derivatives
The future of synthesizing quinolinol derivatives is increasingly leaning towards the adoption of green and sustainable chemistry principles. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Conrad-Limpach reactions, often rely on harsh conditions, toxic reagents, and significant energy consumption. ijpsjournal.comtandfonline.com Consequently, there is a growing emphasis on developing eco-friendly alternatives that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijpsjournal.com
Key areas of future research in this domain include:
Green Catalysts: The exploration of environmentally benign catalysts is a major focus. Formic acid, for instance, has been identified as a versatile and green catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com Other effective green catalysts that have been successfully used for synthesizing quinoline analogs include p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix researchgate.netarene, and cerium nitrate. researchgate.net The development of reusable catalysts, such as Amberlyst-15, further enhances the sustainability of these synthetic routes. tandfonline.com
Eco-Friendly Solvents: A significant shift is underway from conventional toxic solvents to greener alternatives like water, ethanol, and ionic liquids. tandfonline.com Water, in particular, is an ideal solvent for many reactions due to its non-toxic and non-flammable nature. tandfonline.com Microwave-assisted synthesis in water has been shown to produce high yields of quinoline derivatives in a much shorter time frame compared to conventional heating. tandfonline.com
Energy-Efficient Methodologies: Techniques such as microwave irradiation and ultrasound-assisted synthesis are being increasingly explored to make the production of quinolinol derivatives more sustainable. ijpsjournal.com These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to traditional heating methods. tandfonline.com
One-Pot and Multicomponent Reactions (MCRs): The design of one-pot and multicomponent reactions represents a significant advancement in sustainable synthesis. researchgate.netnih.gov These strategies improve atom economy by combining multiple reaction steps into a single procedure, thereby reducing solvent usage and waste generation. nih.gov The Povarov reaction is one such MCR that has been effectively used for creating diverse quinoline scaffolds. nih.gov
The following table summarizes some of the green synthetic approaches being explored for quinoline derivatives:
| Green Approach | Examples | Advantages |
| Green Catalysts | Formic acid, p-TSA, Amberlyst-15 | Milder conditions, reusability, reduced waste. ijpsjournal.comresearchgate.nettandfonline.com |
| Eco-Friendly Solvents | Water, ethanol, ionic liquids, PEG-400 | Non-toxic, biodegradable, readily available. tandfonline.com |
| Energy-Efficient Methods | Microwave irradiation, ultrasound | Shorter reaction times, higher yields, lower energy use. ijpsjournal.comtandfonline.com |
| Advanced Reactions | One-pot synthesis, Multicomponent reactions (MCRs) | High atom economy, reduced steps and waste. researchgate.netnih.gov |
Advanced Computational Design and Optimization of Quinolinol-Based Structures
Computational chemistry and molecular modeling are poised to play a pivotal role in the future design and optimization of quinolinol-based compounds. These in silico techniques accelerate the drug discovery process by predicting the properties and activities of novel molecules, thereby reducing the need for extensive and costly laboratory synthesis and testing. nih.govnih.gov
Future research directions in this area will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling will continue to be a crucial tool for understanding the relationship between the chemical structure of quinolinol derivatives and their biological activity. nih.govresearchgate.net By developing robust QSAR models, researchers can predict the activity of new compounds and prioritize the synthesis of the most promising candidates. nih.gov These models help identify which molecular descriptors, such as steric and electronic parameters, are most influential for a desired biological effect. researchgate.net
Molecular Docking and Dynamics Simulations: Molecular docking studies are instrumental in elucidating the binding interactions between quinolinol derivatives and their biological targets at the atomic level. nih.govnih.gov These simulations can predict the binding affinity and orientation of a ligand within the active site of a protein, providing valuable insights for structure-based drug design. nih.gov Molecular dynamics simulations further enhance this understanding by revealing the dynamic behavior of the ligand-receptor complex over time. nih.gov
In Silico ADMET Profiling: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. nih.govnih.gov Computational tools can effectively model these properties, allowing for the early identification of compounds with poor pharmacological profiles and minimizing the risk of late-stage failures. nih.gov
Pharmacophore Modeling and Virtual Screening: Pharmacophore-based approaches are used to identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net These models can then be used to screen large virtual libraries of compounds to identify novel quinolinol-based structures that are likely to be active. researchgate.net
The table below outlines key computational techniques and their applications in the design of quinolinol derivatives:
| Computational Technique | Application | Key Insights |
| QSAR | Predict biological activity based on chemical structure. | Identify key molecular features for activity. nih.govresearchgate.net |
| Molecular Docking | Simulate binding of a molecule to a biological target. | Predict binding affinity and orientation. nih.govnih.gov |
| Molecular Dynamics | Simulate the movement of atoms and molecules over time. | Understand the stability and dynamics of ligand-receptor complexes. nih.gov |
| In Silico ADMET | Predict pharmacokinetic and toxicological properties. | Early assessment of drug-likeness and safety. nih.govnih.gov |
| Pharmacophore Modeling | Identify essential 3D features for biological activity. | Guide virtual screening and lead optimization. researchgate.net |
Detailed Mechanistic Elucidation of Biological Activities at a Molecular Level
While quinoline derivatives are known to possess a broad spectrum of biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.govnih.gov Future research will need to focus on identifying the specific molecular targets and signaling pathways that are modulated by compounds like 5,7-Dimethyl-2-propyl-4-quinolinol.
Promising avenues for future investigation include:
Target Identification and Validation: A key challenge is to identify the direct molecular targets of quinolinol derivatives. Functional proteomics approaches, such as displacement affinity chromatography, have successfully identified proteins like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for some quinoline drugs. nih.gov Future studies could employ similar techniques to uncover the specific binding partners of this compound.
Enzyme Inhibition and Pathway Analysis: Many quinoline derivatives exert their effects by inhibiting key enzymes. rsc.org For example, some have been shown to inhibit tyrosine kinases, which are crucial in cancer cell signaling. rsc.orgrsc.org Future research should aim to systematically screen quinolinol derivatives against panels of enzymes and analyze their impact on major signaling pathways, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are often dysregulated in disease. rsc.org
Interaction with Nucleic Acids: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, thereby disrupting DNA replication and transcription. rsc.org Investigating the DNA binding properties of this compound and its analogs could reveal a potential mechanism for any observed cytotoxic or antimicrobial effects.
Modulation of Protein-Protein Interactions: The ability to disrupt or stabilize protein-protein interactions is an emerging area in drug discovery. The quinoline scaffold could serve as a template for designing molecules that interfere with specific protein complexes involved in disease processes.
The following table lists some known and potential molecular targets for quinoline derivatives:
| Molecular Target Class | Specific Examples | Potential Therapeutic Application |
| Enzymes | Tyrosine kinases (e.g., VEGFR-2), Aldehyde dehydrogenase 1 (ALDH1), Quinone reductase 2 (QR2), Dihydrofolate reductase | Anticancer, Antimalarial. nih.govrsc.orgrsc.orgresearchgate.net |
| G-Protein Coupled Receptors | Various GPCRs | Neurological disorders, Inflammation. |
| Ion Channels | Voltage-gated ion channels | Cardiovascular diseases, Neurological disorders. |
| Nucleic Acids | DNA | Anticancer, Antimicrobial. rsc.org |
Development of Quinolinol-Based Chemical Probes for Specific Biological Systems
The intrinsic fluorescence properties of the quinoline scaffold make it an excellent candidate for the development of chemical probes for bio-imaging and sensing applications. crimsonpublishers.comcrimsonpublishers.com These probes are invaluable tools for visualizing and quantifying biological processes in real-time within living cells and organisms. crimsonpublishers.comnih.gov
Future research in this area should focus on:
Designing Novel Fluorescent Probes: There is significant potential to design and synthesize novel quinolinol-based fluorescent probes with enhanced photophysical properties, such as high quantum yield, large Stokes shift, and photostability. crimsonpublishers.comcrimsonpublishers.com By strategically modifying the quinolinol core with different functional groups, it is possible to create probes that respond to specific analytes or changes in the cellular environment. nih.gov
Probes for Metal Ion Sensing: Quinolinol derivatives are known to chelate metal ions, and this property can be harnessed to create fluorescent sensors for biologically important cations like Zn²⁺, Cu²⁺, and Al³⁺. nih.govrroij.comnih.gov The binding of a metal ion can cause a significant change in the fluorescence intensity or wavelength, allowing for its detection. rroij.comnih.gov
Sensors for Reactive Oxygen and Nitrogen Species (ROS/RNS): ROS and RNS, such as hypochlorous acid (HOCl) and nitroxyl (B88944) (HNO), play crucial roles in cell signaling and pathology. nih.govgrowingscience.com Quinolinol-based probes can be designed to react specifically with these species, leading to a fluorescent signal that enables their detection and imaging in biological systems. nih.govgrowingscience.com
pH-Sensitive Probes: The development of quinolinol-based probes that exhibit pH-dependent fluorescence would be highly valuable for studying cellular processes that involve changes in pH, such as endocytosis and lysosomal function. nih.govresearchgate.net
Live-Cell and In Vivo Imaging: A key goal is to apply these newly developed probes for imaging in living cells and animal models of disease. crimsonpublishers.comnih.gov This will allow for a better understanding of the roles of various analytes in health and disease, and could aid in early diagnosis. crimsonpublishers.com
The table below highlights potential applications of quinolinol-based chemical probes:
| Probe Type | Target Analyte/Process | Application |
| Chelating Probes | Metal ions (e.g., Zn²⁺, Cu²⁺, Al³⁺) | Studying metallobiology, detecting toxic metals. nih.govrroij.comnih.gov |
| Reaction-Based Probes | ROS/RNS (e.g., HOCl, HNO) | Investigating oxidative stress and inflammatory diseases. nih.govgrowingscience.com |
| pH-Sensitive Probes | Changes in pH | Monitoring cellular compartments like lysosomes. nih.govresearchgate.net |
| Bio-imaging Probes | Specific cellular structures (e.g., lipid droplets) | Visualizing subcellular organelles and processes. crimsonpublishers.com |
Diversification of Quinolinol Scaffolds for Novel Material Science Applications
Beyond their biological applications, the unique electronic and photophysical properties of quinolinol derivatives make them attractive candidates for use in material science. rroij.com Future research is expected to explore the diversification of the quinolinol scaffold to create novel functional materials.
Key areas for future development include:
Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their use as electron carriers and emitting materials in OLEDs. rroij.com Future work could focus on synthesizing novel quinolinol derivatives with tailored electronic properties to improve the efficiency, stability, and color purity of OLED devices. The introduction of electron-donating or electron-withdrawing groups can be used to tune the emission color. scispace.com
Functional Polymers: The incorporation of quinolinol moieties into polymer backbones could lead to the development of new materials with interesting optical, electronic, or sensing properties. These functional polymers could find applications in areas such as organic electronics, sensors, and coatings.
Nonlinear Optical (NLO) Materials: Molecules with large second- or third-order nonlinear optical properties are in demand for applications in telecommunications and optical computing. The extended π-systems and potential for charge transfer in appropriately designed quinolinol derivatives make them promising candidates for NLO materials.
Chemosensors for Environmental Monitoring: The ability of quinolinols to chelate metal ions can be exploited to develop sensitive and selective chemosensors for the detection of heavy metal pollutants in the environment. rroij.com These sensors could be incorporated into portable devices for on-site environmental monitoring.
The following table summarizes potential material science applications for quinolinol derivatives:
| Application Area | Desired Property | Research Focus |
| Organic Electronics | Electron transport, luminescence | Development of new materials for OLEDs and organic photovoltaics. rroij.com |
| Functional Polymers | Optical and electronic properties | Synthesis of polymers containing quinolinol units for advanced applications. |
| Nonlinear Optics | High NLO response | Design of quinolinol derivatives with large hyperpolarizabilities. |
| Environmental Sensing | Selective metal ion binding | Creation of chemosensors for the detection of environmental pollutants. rroij.com |
Q & A
Q. How can synthetic routes be optimized to scale up this compound without compromising enantiomeric purity?
- Methodological Answer :
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during cyclocondensation.
- Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce reaction time.
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
